Technical Whitepaper: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Technical Whitepaper: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
CAS Number: 908864-98-2
For Research Use Only
This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the chemical properties and potential synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine. Due to the limited availability of public data for this specific compound, this guide also incorporates information on closely related 3,5-disubstituted pyridines to provide a broader context for its potential applications and synthesis.
Compound Identification and Properties
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a brominated pyridine derivative. While detailed experimental data is scarce, the fundamental properties derived from its structure are summarized below.
| Property | Value | Source |
| CAS Number | 908864-98-2 | PubChem[1] |
| Molecular Formula | C₈H₁₁BrN₂ | PubChem[1] |
| Molecular Weight | 215.09 g/mol | PubChem[1] |
| Synonyms | 3-Bromo-5-(N,N-dimethylaminomethyl)pyridine, (5-Bromopyridin-3-ylmethyl)-dimethylamine | PubChem[1] |
Note: No experimental data on physical properties such as melting point, boiling point, or spectral analysis (NMR, IR, MS) were found in the public domain.
Potential Synthesis Routes
A definitive, published experimental protocol for the synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine could not be located. However, based on established organic chemistry principles and published syntheses of analogous 3,5-disubstituted pyridines, a plausible synthetic pathway can be proposed. A common strategy involves the reductive amination of a corresponding aldehyde or the substitution of a leaving group on the methyl group.
Proposed Experimental Protocol: Reductive Amination of 5-Bromonicotinaldehyde
This hypothetical protocol is based on standard reductive amination procedures.
Materials:
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5-Bromonicotinaldehyde
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Dimethylamine (solution in THF or as hydrochloride salt)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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A weak acid catalyst (e.g., acetic acid)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
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Dissolve 5-bromonicotinaldehyde (1 equivalent) in anhydrous DCM or DCE.
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Add dimethylamine (1.1-1.5 equivalents). If using the hydrochloride salt, a tertiary amine base like triethylamine (1.1-1.5 equivalents) should also be added.
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Add a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
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Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
Logical Workflow for Proposed Synthesis
Caption: Proposed reductive amination workflow for the synthesis of the target compound.
Biological Activity and Applications
There is no specific biological data available for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine in the reviewed literature. However, the 3,5-disubstituted pyridine scaffold is a common motif in medicinal chemistry. Compounds with this core structure have been investigated for a range of biological activities, including:
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Antimicrobial Agents: Some 3,5-disubstituted pyridines have shown activity against various bacterial and fungal strains.
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Anticancer Agents: Certain pyridine derivatives have been evaluated for their potential to inhibit tumor cell growth.
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CNS Receptor Ligands: The pyridine ring is a key component of many molecules that interact with central nervous system targets, such as nicotinic acetylcholine receptors.
Given these precedents, 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine could be a valuable intermediate or a candidate molecule for screening in drug discovery programs targeting these areas. The bromo-substituent provides a reactive handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.
Diagram of Potential Derivatization
Caption: Potential cross-coupling reactions for derivatization of the core molecule.
Safety and Handling
| Hazard Class | Description |
| Acute Toxicity | Oral, Category 3 . The related primary amine is classified as toxic if swallowed (H301)[2]. |
Handling Recommendations:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of accidental ingestion, seek immediate medical attention.
Conclusion
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a research chemical with limited publicly available data. This guide has provided its known properties and a plausible, though hypothetical, synthetic route based on established chemical literature for similar compounds. The 3,5-disubstituted pyridine core suggests its potential as a building block in medicinal chemistry, particularly for developing novel therapeutics. Researchers working with this compound should exercise caution, adhering to safety protocols for related toxic compounds, and are encouraged to perform full analytical characterization upon synthesis or acquisition.
